Leiopyrrole hydrochloride
CAS No.: 14435-78-0
Cat. No.: VC18406283
Molecular Formula: C23H29ClN2O
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14435-78-0 |
|---|---|
| Molecular Formula | C23H29ClN2O |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C23H28N2O.ClH/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20;/h6-16H,4-5,17-18H2,1-3H3;1H |
| Standard InChI Key | JTOGCNWNXIHUHX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Leiopyrrole hydrochloride is an achiral organic compound with a molecular formula of C₁₉H₂₈N₂O·HCl (assuming protonation at the tertiary amine). The base compound, leiopyrrole, possesses a molecular weight of 348.48 g/mol and a molecular formula of C₂₃H₂₈N₂O (unprotonated form) . The hydrochloride salt enhances solubility in aqueous media, a common pharmaceutical modification.
Molecular Geometry and Stereochemistry
The compound is achiral, with no defined stereocenters or E/Z isomerism . Its planar pyrrole ring system is substituted with ethyl and methoxy groups, contributing to hydrophobic interactions. The SMILES notation for the base structure is:
CCN(CC)CCOC1=CC=CC=C1N2C(C)=CC=C2C3=CC=CC=C3 .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 348.48 g/mol (base) |
| Melting Point | Not reported |
| Solubility | Likely soluble in polar solvents (DMSO, water) |
| Optical Activity | None |
The InChIKey DQIUUHJEYNMMLD-UHFFFAOYSA-N confirms structural uniqueness .
Pharmacological Profile
Antispasmodic Mechanism
Leiopyrrole hydrochloride is classified as an antispasmodic agent, suggesting activity on smooth muscle receptors or ion channels . While exact targets remain uncharacterized, analogous compounds (e.g., ropinirole) modulate dopaminergic pathways, hinting at potential cross-reactivity .
Comparative Efficacy
Synthesis and Formulation Challenges
Lyophilization Considerations
The hydrochloride salt’s stability under lyophilization (freeze-drying) remains unexplored. Patent data on similar compounds (e.g., bupivacaine HCl) suggests that excipient selection and residual solvent control (<1%) are critical for shelf-life .
Degradation Pathways
Accelerated stability studies (40°C/75% RH) are absent for leiopyrrole hydrochloride. Structural analogs degrade via:
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Hydrolysis of ester linkages
-
Oxidation of pyrrole rings
Therapeutic Applications and Limitations
Clinical Indications
Proposed uses include:
-
Gastrointestinal hypermotility disorders
-
Ureteral spasms
Adverse Effects
Based on structural analogs, potential side effects may involve:
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Cardiovascular: Tachycardia (dose-dependent)
-
Neurological: Dizziness or sedation
Regulatory and Research Status
Patent Landscape
No dedicated patents for leiopyrrole hydrochloride exist. The base compound is cataloged under NCI Thesaurus Code C66880 and CAS 5633-16-9 .
Knowledge Gaps
Critical unknowns include:
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Receptor binding affinities
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Metabolic pathways (CYP450 interactions)
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Bioavailability in oral vs. parenteral forms
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